![molecular formula C8H10 B166488 (2H10)-p-Xylene CAS No. 41051-88-1](/img/structure/B166488.png)
(2H10)-p-Xylene
Overview
Description
(2H10)-p-Xylene is a colorless liquid with a sweet odor and low toxicity. It is a structural isomer of the more commonly known p-xylene and is used in the synthesis of various compounds. It is also known as p-dimethylbenzene and is a component of many petroleum products. (2H10)-p-Xylene has many applications in the fields of biochemistry, medicine, and materials science.
Scientific Research Applications
Deuterated Derivative of p-Xylene
p-Xylene-d10 is a deuterated derivative of p-xylene . This makes it useful in research where the effects of deuteration need to be studied.
Formation of Secondary Organic Aerosol (SOA)
p-Xylene-d10 is an anthropogenic volatile organic compound (VOC), which is useful for the formation of secondary organic aerosol (SOA) . SOAs play a significant role in air quality, climate, and human health. Therefore, p-Xylene-d10 can be used in environmental science research to study these effects.
Internal Standard for GC/MS Analysis
p-Xylene-d10 may be used as an internal standard (IS) for Gas Chromatography/Mass Spectrometry (GC/MS) analysis of volatile organic compounds in the emissions from a landfill . This helps in accurate quantification of VOCs, which is crucial in environmental monitoring and pollution control.
NMR Analysis
A series of solutions of p-xylene dissolved in the first 12 members of the 4-n-alkyloxy-4′-cyanobiphenyls (NOCB) were prepared . Principal components Szz and Sxx - Syy of the second rank orientational ordering matrix of these solutions were determined by deuterium NMR analysis . This shows the utility of p-Xylene-d10 in NMR studies.
Study of Liquid Crystals
The same study mentioned above also indicates the use of p-Xylene-d10 in the study of liquid crystals. The orientational ordering of these solutions provides insights into the behavior of liquid crystals.
Mechanism of Action
Target of Action
p-Xylene-d10, also known as p-Xylene D10 or (2H10)-p-Xylene, is a deuterated derivative of p-xylene . It is primarily used as an internal standard for GC/MS analysis of volatile organic compounds in the emissions from a landfill . The primary targets of p-Xylene-d10 are the volatile organic compounds present in the landfill emissions .
Mode of Action
The mode of action of p-Xylene-d10 involves its interaction with volatile organic compounds. As an internal standard in GC/MS analysis, it helps in the accurate measurement and analysis of these compounds . .
Biochemical Pathways
It is known that p-xylene-d10 is useful for the formation of secondary organic aerosol (soa), which is an anthropogenic volatile organic compound (voc) .
Pharmacokinetics
It is known that p-xylene-d10 is a liquid with a density of 0948 g/mL at 25 °C (lit) . It is insoluble in water , which may impact its bioavailability.
Result of Action
Its use as an internal standard in gc/ms analysis helps in the accurate measurement and analysis of volatile organic compounds .
Action Environment
The action, efficacy, and stability of p-Xylene-d10 can be influenced by various environmental factors. For instance, it should be stored below +30°C and in a well-ventilated place . Exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided .
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194021 | |
Record name | (2H10)-p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H10)-p-Xylene | |
CAS RN |
41051-88-1 | |
Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)-p-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H10)-p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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